molecular formula C4H2N4S6 B3029617 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- CAS No. 72676-55-2

1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-

Cat. No.: B3029617
CAS No.: 72676-55-2
M. Wt: 298.5 g/mol
InChI Key: DJCISYVIXPWVHY-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS: 72676-55-2), also known as bis(dimercaptothiadiazole) (bis-DMTD), is a disulfide-bridged dimer formed by two 1,3,4-thiadiazole-2(3H)-thione units. Its molecular formula is C₄H₂N₄S₆ (MW: 298.48), and it exhibits a planar structure stabilized by intramolecular hydrogen bonds and sulfur-sulfur interactions . The compound is industrially significant, serving as a corrosion inhibitor, lubricant additive, and vulcanization accelerator due to its high thermal stability and sulfur-rich framework .

Synthesis: A scalable method involves reacting 2,5-dimercapto-1,3,4-thiadiazole (DMTD) under oxidative conditions, yielding bis-DMTD in a single reactor with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to achieve >70% efficiency .

Properties

IUPAC Name

5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)disulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4S6/c9-1-5-7-3(11-1)13-14-4-8-6-2(10)12-4/h(H,5,9)(H,6,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCISYVIXPWVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NN=C(S1)SSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074630
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
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Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
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CAS No.

72676-55-2
Record name 5,5-Dithiobis(1,3,4-thiadiazole-2(3H)-thione)
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
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Record name 5,5'-dithiodi-1,3,4-thiadiazole-2(3H)-thione
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5,5’-dithiobis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: Utilized in synthesizing more complex thiadiazole derivatives.
  • Coordination Chemistry Ligand: Acts as a ligand in metal coordination complexes.

Biology

  • Antimicrobial Activity: Exhibits significant activity against various bacterial strains.
  • Antifungal Properties: Effective against fungi, making it useful in agricultural applications.
  • Anticancer Potential: Shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation.

Medicine

  • Drug Development: Investigated for potential therapeutic effects against infections and cancers.
  • Mechanism of Action: Interacts with biological targets such as enzymes and receptors, inhibiting their activity and disrupting cellular processes.

Industry

  • Agrochemicals Development: Used in formulating pesticides and herbicides.
  • Materials Science Applications: Contributes to the development of advanced materials and polymers due to its unique chemical properties.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial properties of 1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity

Research published in Cancer Letters investigated the anticancer effects of the compound on various cancer cell lines. The results showed that treatment with 5,5'-dithiobis- resulted in a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of exposure.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5,5’-dithiobis- involves its interaction with biological targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The molecular pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Reactivity Differences :

  • The disulfide bond in bis-DMTD allows reversible redox behavior, enhancing its utility in corrosion inhibition .
  • Bismerthiazol’s methylene linker provides hydrolytic stability but limits redox activity .
Table 2: Functional Comparison
Compound Biological Activity Industrial Use Stability
Bis-DMTD Limited direct bioactivity Lubricants, corrosion inhibitors High thermal stability (>200°C)
Bismerthiazol Antifungal, antibacterial Pesticides Stable under acidic conditions
Dithiole-thione dimer H₂S release for vasodilation Pharmacological research Sensitive to prolonged heating
Monomeric thiadiazoles Anticancer, antimicrobial Drug development Variable (depends on substituents)
Oxadiazole-thiones Antimicrobial Fine chemicals Moderate thermal stability

Physicochemical Properties

  • Solubility : Bis-DMTD has low water solubility (167 mg/L at 25°C), limiting its biological applications but favoring industrial formulations . Bismerthiazol’s methylene linker improves solubility in organic solvents .
  • Thermal Stability : Bis-DMTD decomposes above 440°C, outperforming oxadiazole derivatives (decomposition <300°C) .

Biological Activity

1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis- (CAS No. 72676-55-2) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This compound belongs to the 1,3,4-thiadiazole family and exhibits significant potential in medicinal chemistry, agriculture, and materials science. Its unique dithiobis- moiety contributes to its distinct chemical properties and biological activities.

The molecular formula of 1,3,4-thiadiazole-2(3H)-thione, 5,5'-dithiobis- is C4_4H2_2N4_4S6_6, with a molecular weight of 298.48 g/mol. Key physical properties include:

PropertyValue
Boiling Point440.9 ± 28.0 °C (Predicted)
Density2.22 g/cm³
Water Solubility167 mg/L at 25°C
LogP1.46 at 25°C
pKa4.57 ± 0.40 (Predicted)

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. It has been shown to inhibit specific enzyme activities and disrupt cellular processes leading to apoptosis in cancer cells. The mechanisms include:

  • Oxidative Stress : Inducing oxidative stress that can lead to cellular damage.
  • DNA Damage : Interacting with DNA and causing damage.
  • Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and survival.

Biological Activities

1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities:

Antimicrobial Activity

Research indicates that compounds within the thiadiazole family exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Compounds have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 31.25 μg/mL .
  • Antifungal Activity : Moderate antifungal activity has been observed against strains like Candida albicans, with MICs around 31.25–62.5 μg/mL .

Anticancer Activity

Studies have demonstrated the potential of thiadiazole derivatives in cancer therapy. The compounds induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .

Other Biological Activities

1,3,4-Thiadiazole derivatives also exhibit:

  • Anti-inflammatory Properties : Reducing inflammation markers in various models.
  • Antioxidant Effects : Scavenging free radicals and reducing oxidative damage.
  • Carbonic Anhydrase Inhibition : Compounds like acetazolamide are derived from this class and are used as carbonic anhydrase inhibitors .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against multiple strains of bacteria and fungi.
    • Results indicated promising antibacterial activity with MIC values supporting their use as potential therapeutic agents .
  • Cytotoxicity Evaluation :
    • Cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapies .

Q & A

Q. Can this compound act as a ligand for metal-organic frameworks (MOFs)?

  • Coordination Chemistry : Bidentate S,S’-donor sites bind Cu²⁺ (e.g., in pesticide thiodiazole-copper, Cu(C₄H₃N₄S₂)₂) with square-planar geometry confirmed by XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-
Reactant of Route 2
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1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-

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